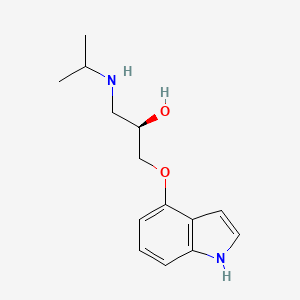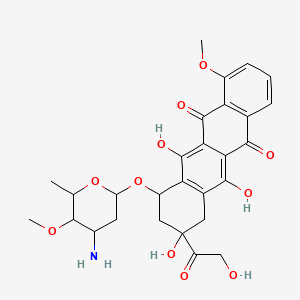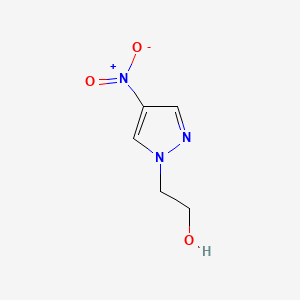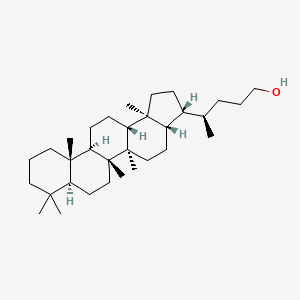
Desmethylsertraline
Vue d'ensemble
Description
Desmethylsertraline, also known as norsertraline, is an active metabolite of the antidepressant drug sertraline .
Synthesis Analysis
Desmethylsertraline is a metabolite of sertraline . A sensitive and rapid ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS-MS) method was developed to determine sertraline in human plasma .Molecular Structure Analysis
Desmethylsertraline contains a total of 36 bonds; 21 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
Desmethylsertraline is a metabolite of sertraline . It is metabolized in the liver and its interaction with the blood-brain barrier has been studied . It is significantly less potent relative to sertraline as a serotonin reuptake inhibitor .Physical And Chemical Properties Analysis
Desmethylsertraline has a molecular formula of C16H15Cl2N and a molar mass of 292.20 g·mol−1 .Applications De Recherche Scientifique
Pharmacokinetic Studies
Desmethylsertraline has been utilized in pharmacokinetic studies to understand the drug’s behavior within the body. A study published in the Journal of Chromatographic Science developed a sensitive and rapid ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) method to determine sertraline and its metabolite, Desmethylsertraline, in human plasma . This method aids in optimizing therapeutic drug concentrations and evaluating drug interactions, which is crucial for dose optimization in clinical settings.
Metabolic Pathway Analysis
Research published by MDPI highlights the metabolic pathways involving Desmethylsertraline. The study discusses the N-dealkylation and N-oxidation of alkylamino moieties in drugs and how these metabolic reactions can retain, attenuate, or alter the pharmacologic activities of metabolites compared to their parent drugs . This information is valuable for drug design and understanding the pharmacological implications of Desmethylsertraline as a metabolite.
Drug Monitoring and Optimization
Desmethylsertraline’s measurements in plasma are important for therapeutic drug monitoring. This monitoring is essential for sertraline dose optimization and for assessing drug interactions, as indicated by the pharmacokinetic study mentioned earlier . Accurate monitoring can lead to better patient outcomes by ensuring optimal drug efficacy and safety.
Neurotransmitter Reuptake Inhibition
While Desmethylsertraline does not appear to inhibit serotonin reuptake, its presence and concentration in the body can provide insights into the efficacy of sertraline as a selective serotonin reuptake inhibitor (SSRI) . Understanding the role of Desmethylsertraline can help in evaluating the overall impact of sertraline treatment on neurotransmitter levels.
Social Anxiety Disorder Treatment Evaluation
Sertraline is known to be effective against social anxiety disorder, and its metabolite, Desmethylsertraline, is a part of the therapeutic profile. Studies involving Desmethylsertraline can help in assessing the long-term efficacy and safety of sertraline in treating social anxiety disorder .
Structure-Based Drug Design
The metabolic reactions of Desmethylsertraline provide insights that are beneficial for structure-based drug design. By understanding the roles of alkylamino moieties and their metabolites, researchers can design drugs with desired pharmacological properties and receptor selectivity .
Prodrug Development
Desmethylsertraline’s metabolic pathways can lead to the development of prodrugs. Prodrugs are compounds that undergo metabolic conversion to become an active pharmacological agent. The study of Desmethylsertraline’s metabolism can reveal potential pathways for prodrug activation .
Clinical Pharmacology Research
Desmethylsertraline is involved in clinical pharmacology research to understand its effects and interactions as a metabolite of sertraline. This research can provide deeper insights into the drug’s safety profile and its implications for patient care .
Mécanisme D'action
Desmethylsertraline, also known as Norsertraline, is an active metabolite of the antidepressant drug sertraline . This article will cover the mechanism of action of Desmethylsertraline, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Desmethylsertraline acts as a monoamine reuptake inhibitor . It primarily targets the serotonin transporter , although its effects on increasing serotonin levels appear to be negligible . It is significantly less potent relative to sertraline as a serotonin reuptake inhibitor .
Mode of Action
Desmethylsertraline interacts with its targets by inhibiting the reuptake of monoamines, which include serotonin, norepinephrine, and dopamine . It has a more balanced effect as a monoamine reuptake inhibitor, behaving as a serotonin-norepinephrine-dopamine reuptake inhibitor (sndri), with about 55-fold preference for inhibiting serotonin reuptake relative to catecholamine reuptake .
Biochemical Pathways
As a monoamine reuptake inhibitor, it likely affects the pathways involving serotonin, norepinephrine, and dopamine .
Pharmacokinetics
Desmethylsertraline has a half-life of 56-120 hours and reaches peak plasma concentrations 8-10 hours following administration . Serum Desmethylsertraline and sertraline concentrations are correlated, although Desmethylsertraline concentrations are generally higher than sertraline concentrations . There is a large interindividual variability in plasma concentrations between patients taking the same dose of sertraline, which may be partially due to variable expression of CYP3A4/5 .
Result of Action
It is known that it may be responsible for some of its parent drug sertraline’s therapeutic benefits .
Action Environment
The action, efficacy, and stability of Desmethylsertraline can be influenced by various environmental factors. Taking sertraline with food can increase the maximum concentration (Cmax) by 25%, but plasma concentrations and area under the curve (AUC) between fasted and nonfasted groups 12 hours post-dose are comparable .
Safety and Hazards
Propriétés
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-ZBEGNZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236666, DTXSID60904333 | |
| Record name | Desmethylsertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylsertraline | |
CAS RN |
87857-41-8, 91797-58-9 | |
| Record name | Desmethylsertraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87857-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylsertraline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087857418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylsertraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desmethylsertraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91797-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLSERTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJJ71O9BE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Desmethylsertraline formed in the body?
A: Desmethylsertraline is formed through the hepatic metabolism of sertraline, primarily by the cytochrome P450 enzyme CYP2C19. [, , ]
Q2: What is the typical concentration of Desmethylsertraline in patients taking sertraline?
A: Desmethylsertraline concentrations can vary widely depending on factors such as dosage, individual metabolism, and co-administered medications. Studies have reported mean Desmethylsertraline concentrations ranging from 27 ng/mL [] to 52.4 ng/mL [] in patients taking sertraline.
Q3: Does Desmethylsertraline contribute to the therapeutic effect of sertraline?
A: While Desmethylsertraline possesses some affinity for the serotonin transporter, its pharmacological activity is considered minimal compared to sertraline. [, ] Therefore, its contribution to the therapeutic effect is likely negligible.
Q4: Does Desmethylsertraline cross the placenta?
A: Yes, Desmethylsertraline, like sertraline, can cross the placenta. Studies have detected Desmethylsertraline in cord blood of infants born to mothers taking sertraline during pregnancy. []
Q5: How is Desmethylsertraline eliminated from the body?
A: Desmethylsertraline is primarily eliminated through hepatic metabolism, with a longer half-life than sertraline. [, ]
Q6: Are there any known factors influencing Desmethylsertraline concentrations in individuals?
A6: Yes, several factors can influence Desmethylsertraline concentrations, including:
- CYP2C19 genotype: Individuals with variations in the CYP2C19 gene may metabolize sertraline and Desmethylsertraline differently, leading to altered concentrations. [, , ]
- Co-administered medications: Drugs that inhibit or induce CYP2C19 activity can alter Desmethylsertraline levels. [, , , ]
- Renal function: While primarily metabolized by the liver, impaired renal function may influence Desmethylsertraline clearance. []
Q7: Can Desmethylsertraline interact with other medications?
A: Although Desmethylsertraline is considered pharmacologically less active than sertraline, it can still inhibit certain cytochrome P450 enzymes, potentially leading to interactions with other drugs metabolized by these enzymes. [, ]
Q8: Are there specific drug classes known to interact with Desmethylsertraline?
A8: In vitro studies have shown that Desmethylsertraline can inhibit CYP2C9, an enzyme involved in metabolizing various drugs, including:
- Phenytoin (anticonvulsant): Desmethylsertraline's inhibition of CYP2C9 could potentially lead to increased phenytoin levels. []
Q9: How is Desmethylsertraline typically measured in biological samples?
A9: Various analytical techniques can be employed to measure Desmethylsertraline in biological samples, including:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC offers sensitivity and specificity in quantifying Desmethylsertraline. [, , , , , ]
- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity, allowing for simultaneous analysis of multiple compounds, including sertraline and Desmethylsertraline. [, , ]
Q10: What are the advantages and limitations of different analytical methods for Desmethylsertraline quantification?
A:
Q11: Is Desmethylsertraline found in the environment?
A: Yes, Desmethylsertraline, like many pharmaceuticals, has been detected in environmental samples, including wastewater effluent and surface water. [, , ] Its presence raises concerns about potential ecological effects.
Q12: How does Desmethylsertraline enter the environment?
A: Desmethylsertraline primarily enters the environment through the discharge of treated wastewater from households and healthcare facilities. [, ] Incomplete removal during wastewater treatment processes contributes to its persistence in aquatic ecosystems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)







![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)

![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)
